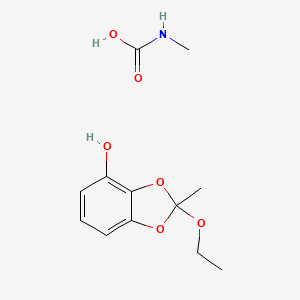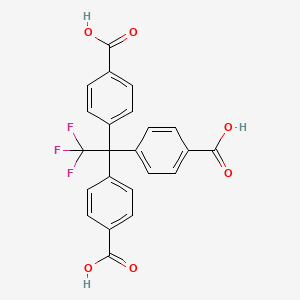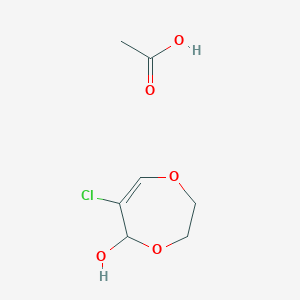![molecular formula C7H13NO2S2 B14602812 N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine CAS No. 59753-89-8](/img/structure/B14602812.png)
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is an organic compound with the molecular formula C7H13NO2S2 It contains a four-membered ring structure with two sulfur atoms, making it a dithietane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine typically involves the reaction of 2-ethoxyethanol with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for reaction monitoring and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted dithietane derivatives.
Applications De Recherche Scientifique
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithietane: A simpler dithietane derivative without the ethoxyethoxy group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms.
1,3-Dithiane: Another five-membered ring compound with two sulfur atoms.
Uniqueness
N-[(2-Ethoxyethoxy)methyl]-1,3-dithietan-2-imine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dithietane derivatives. The presence of the ethoxyethoxy group enhances its solubility and potential for further functionalization, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
59753-89-8 |
|---|---|
Formule moléculaire |
C7H13NO2S2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
N-(2-ethoxyethoxymethyl)-1,3-dithietan-2-imine |
InChI |
InChI=1S/C7H13NO2S2/c1-2-9-3-4-10-5-8-7-11-6-12-7/h2-6H2,1H3 |
Clé InChI |
FFPAKJWTVAMWKQ-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOCN=C1SCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-(4-Chlorophenyl)-4-[4-(2-hydroxyethyl)piperazin-1-YL]butan-1-one](/img/structure/B14602764.png)





